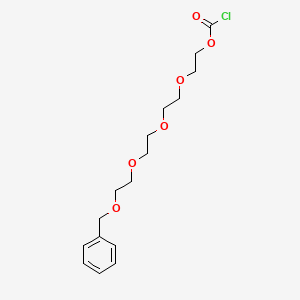
Benzyl-PEG4-acyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing a benzyl group and an acyl chloride group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to form stable covalent bonds with various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Benzyl-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with benzyl alcohol, followed by the introduction of an acyl chloride group. The process can be summarized as follows:
Polyethylene glycol and benzyl alcohol reaction: Polyethylene glycol is reacted with benzyl alcohol in the presence of a catalyst to form benzyl-PEG.
Introduction of acyl chloride group: The benzyl-PEG is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the acyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG4-acyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products:
Amides and esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Carboxylic acids: Formed through hydrolysis of the acyl chloride group.
Aplicaciones Científicas De Investigación
Benzyl-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl-PEG4-acyl chloride involves the formation of covalent bonds with nucleophilic groups on target molecules. The acyl chloride group reacts with amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity makes it a valuable tool for bioconjugation and drug delivery applications .
Comparación Con Compuestos Similares
Benzyl-PEG4-amine: Contains an amine group instead of an acyl chloride group, making it less reactive towards nucleophiles.
Benzyl-PEG4-alcohol: Contains a hydroxyl group, which is less reactive compared to the acyl chloride group.
Benzyl-PEG4-thiol: Contains a thiol group, which has different reactivity and applications compared to the acyl chloride group.
Uniqueness: Benzyl-PEG4-acyl chloride is unique due to its high reactivity towards nucleophiles, making it an ideal linker for bioconjugation and drug delivery applications. Its ability to form stable covalent bonds with various biomolecules sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H23ClO6 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clave InChI |
OJEVFRTYDYXNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


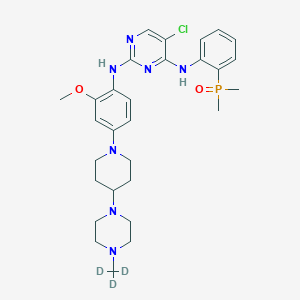



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
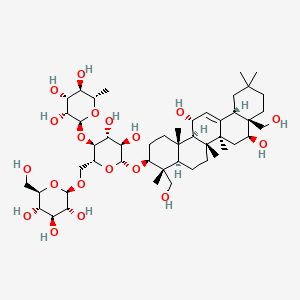
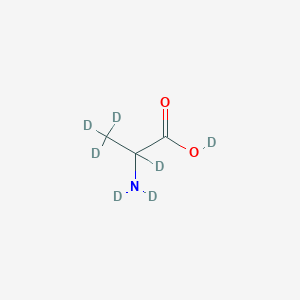

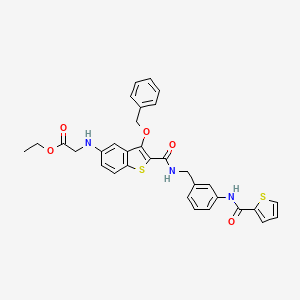
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
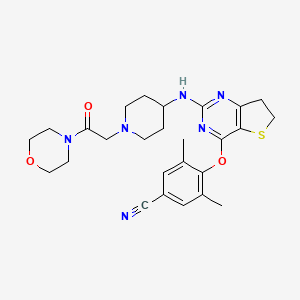
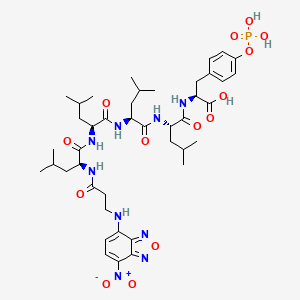
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

